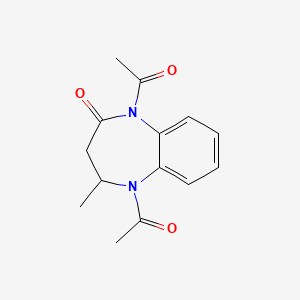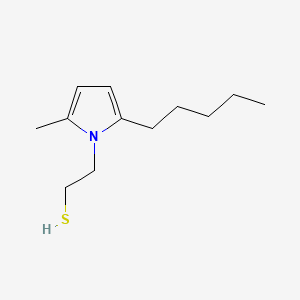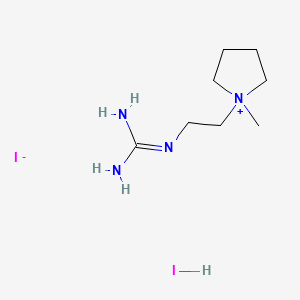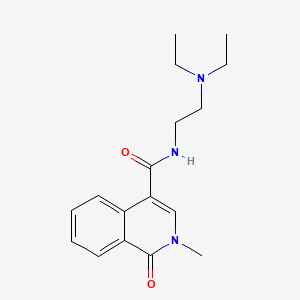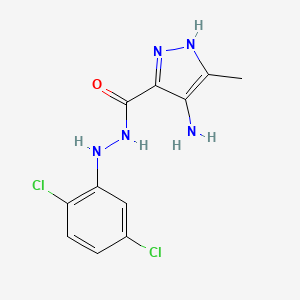
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,5-dichlorophenyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,5-dichlorophenyl)hydrazide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,5-dichlorophenyl)hydrazide typically involves the reaction of 4-amino-5-methyl-1H-pyrazole-3-carboxylic acid with 2,5-dichlorophenylhydrazine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like glacial acetic acid to facilitate the reaction . The mixture is refluxed for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can make the industrial production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,5-dichlorophenyl)hydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced hydrazides, and substitution reactions can result in a variety of substituted pyrazole derivatives .
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,5-dichlorophenyl)hydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,5-dichlorophenyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may act as an inhibitor of D-amino acid oxidase, protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-5-carboxylic acid: Known for its role as a D-amino acid oxidase inhibitor.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Exhibits similar structural features and biological activities.
5-Amino-1-methylpyrazole-4-carboxylic acid: Another pyrazole derivative with potential biological applications.
Uniqueness
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,5-dichlorophenyl)hydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dichlorophenylhydrazide moiety enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis .
Properties
CAS No. |
86831-73-4 |
|---|---|
Molecular Formula |
C11H11Cl2N5O |
Molecular Weight |
300.14 g/mol |
IUPAC Name |
4-amino-N'-(2,5-dichlorophenyl)-5-methyl-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C11H11Cl2N5O/c1-5-9(14)10(17-15-5)11(19)18-16-8-4-6(12)2-3-7(8)13/h2-4,16H,14H2,1H3,(H,15,17)(H,18,19) |
InChI Key |
QMLMLYPSXQRZBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)NNC2=C(C=CC(=C2)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine](/img/structure/B12730832.png)
